3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole
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Overview
Description
3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.62. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
The derivatives of 1,2,4-triazole, similar to 3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties. Specifically, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a structurally related compound) demonstrated high efficiency in preventing corrosion of mild steel in acidic environments. This derivative showed remarkable inhibition efficiencies, up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulfuric acid, suggesting its potential as a highly effective corrosion inhibitor. The mechanism of action is attributed to the adsorption of the triazole derivative on the metal surface, following Langmuir's adsorption isotherm model (Lagrenée et al., 2002).
Anticancer Activity
In the field of medicinal chemistry, 1,2,3-Triazole derivatives containing the sulfonyl group have demonstrated significant biological importance, including anticancer activity. A study describes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, showing moderate activity against various cancer cell lines, such as renal, central nervous system, colon, and breast cancer cells. This highlights the potential of sulfonyl-containing 1,2,3-triazole derivatives in anticancer drug development (Salinas-Torres et al., 2022).
Antibacterial and Surface Activity
The synthesis of 1,2,4-triazole derivatives has proven effective for producing compounds with notable antibacterial properties and surface activity. This research underlines the versatility of triazole derivatives in creating biologically active compounds that could serve as new agents in antimicrobial treatments and applications requiring surface-active properties (El-Sayed, 2006).
Pharmacological Studies
Sulphur containing 1,2,4-triazole derivatives have been synthesized and evaluated for their pharmacological activities, showcasing their potential in antimicrobial applications. These compounds have demonstrated good antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents. Virtual screening suggests that these compounds exhibit favorable drug-like characteristics, further supporting their potential in pharmaceutical applications (Rao et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-(methylsulfonylmethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-11(9,10)2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWNWACJDJMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=NN1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.